An In-Depth Technical Guide to 3-Chloro-3',5'-dimethylbenzophenone: Synthesis, Characterization, and Properties for Advanced Research
An In-Depth Technical Guide to 3-Chloro-3',5'-dimethylbenzophenone: Synthesis, Characterization, and Properties for Advanced Research
This technical guide provides a comprehensive overview of 3-Chloro-3',5'-dimethylbenzophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile of its physical and chemical properties, along with detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this class of compounds.
Introduction: The Significance of the Benzophenone Scaffold
Benzophenone and its derivatives are a cornerstone in organic chemistry and drug discovery.[1] The diaryl ketone motif is present in numerous bioactive natural products and marketed pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the benzophenone scaffold allows for extensive chemical modification, making it a valuable building block in the synthesis of complex molecules.[3] The purity and specific substitution pattern of benzophenone derivatives are critical, as even minor changes can significantly impact their biological activity and physical properties.[3] This guide focuses on the specific, non-commercially cataloged derivative, 3-Chloro-3',5'-dimethylbenzophenone, providing a predictive yet scientifically grounded exploration of its characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₅H₁₃ClO | Based on chemical structure |
| Molecular Weight | 244.72 g/mol | Calculated from the molecular formula, consistent with isomers.[4] |
| Appearance | White to off-white crystalline solid | Typical for benzophenone derivatives. |
| Melting Point | Expected in the range of 80-100 °C | Based on the melting points of similar substituted benzophenones.[6] |
| Boiling Point | > 300 °C (at atmospheric pressure) | General characteristic of benzophenones. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone, THF); Insoluble in water. | Based on the nonpolar nature of the molecule. |
| CAS Number | Not assigned | No commercial listing found. |
Synthesis of 3-Chloro-3',5'-dimethylbenzophenone
The most direct and regioselective method for the synthesis of 3-Chloro-3',5'-dimethylbenzophenone is the Friedel-Crafts acylation.[7][8] This classic electrophilic aromatic substitution reaction involves the acylation of 3,5-dimethylbenzene (m-xylene) with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion from the 3-chlorobenzoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich 3,5-dimethylbenzene ring to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product.[7]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
3-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3,5-dimethylbenzene (1.2 equivalents) to the flask. Prepare a solution of 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Chloro-3',5'-dimethylbenzophenone.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized 3-Chloro-3',5'-dimethylbenzophenone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Benzophenone derivatives exhibit characteristic UV absorption bands corresponding to n→π* and π→π* electronic transitions of the carbonyl chromophore and the aromatic rings.[9]
-
Predicted λ_max:
-
~250-260 nm (intense, π→π* transition)
-
~330-340 nm (weak, n→π* transition)
-
-
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-450 nm.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups in the molecule.
-
Predicted Characteristic Peaks:
-
~1660 cm⁻¹ (strong): C=O stretching vibration, characteristic of a diaryl ketone. The conjugation with the aromatic rings lowers the frequency from that of a simple ketone.[10]
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl groups.
-
~1600, 1580, 1470 cm⁻¹ (medium to weak): Aromatic C=C stretching vibrations.
-
~800-700 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
-
~1100-1000 cm⁻¹ (medium): C-Cl stretching vibration.
-
-
Experimental Protocol:
-
Acquire the spectrum using an FT-IR spectrometer, either as a KBr pellet or as a thin film.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
Predicted Chemical Shifts (in CDCl₃):
-
~7.8-7.3 ppm (multiplet, 7H): Aromatic protons. The protons on the 3-chlorophenyl ring and the 3,5-dimethylphenyl ring will appear in this region.
-
~2.4 ppm (singlet, 6H): Protons of the two methyl groups on the 3',5'-dimethylphenyl ring.
-
-
Experimental Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
-
Predicted Chemical Shifts (in CDCl₃):
-
~196 ppm: Carbonyl carbon (C=O).
-
~140-125 ppm: Aromatic carbons. Due to symmetry in the 3,5-dimethylphenyl ring, fewer than 12 aromatic signals are expected.
-
~21 ppm: Methyl carbons.
-
-
Experimental Protocol:
-
Using the same sample as for ¹H NMR, acquire the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Predicted m/z Values (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 244 and 246 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.
-
Major Fragments:
-
m/z 139: [C₉H₉O]⁺, corresponding to the 3,5-dimethylbenzoyl cation.
-
m/z 111: [C₆H₄Cl]⁺, corresponding to the 3-chlorophenyl cation.
-
m/z 77: [C₆H₅]⁺, phenyl cation.
-
-
-
Experimental Protocol:
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Acquire the mass spectrum in EI mode.
-
Reactivity and Potential Applications
The chemical reactivity of 3-Chloro-3',5'-dimethylbenzophenone is primarily dictated by the carbonyl group and the two aromatic rings. The carbonyl group can undergo nucleophilic addition and reduction reactions. The chloro-substituted phenyl ring is susceptible to nucleophilic aromatic substitution under certain conditions and can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][11] The electron-withdrawing nature of the benzoyl group can influence the reactivity of the chloro-substituent in such coupling reactions.[1]
The tailored substitution pattern of 3-Chloro-3',5'-dimethylbenzophenone makes it an interesting candidate for further derivatization in drug discovery programs. The presence of the chlorine atom and methyl groups allows for fine-tuning of lipophilicity and steric interactions, which are crucial for receptor binding and pharmacokinetic properties.
Conclusion
While 3-Chloro-3',5'-dimethylbenzophenone is not a commercially available compound with extensively documented properties, this guide provides a robust, predictive framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The detailed protocols for Friedel-Crafts acylation and subsequent spectroscopic and chromatographic analysis offer a clear pathway for researchers to synthesize and validate this molecule in the laboratory. The versatile benzophenone core, combined with this specific substitution pattern, presents opportunities for the development of novel compounds with potential applications in medicinal chemistry and beyond.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. scialert.net [scialert.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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